2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various fields of research, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of 5-fluoropyrimidine: This involves the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step is the coupling of 4-bromo-1H-pyrazole with 5-fluoropyrimidine under palladium-catalyzed cross-coupling conditions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards the target. The compound may also participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 5-fluoropyrimidine
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is unique due to the combination of pyrazole and pyrimidine rings with bromine and fluorine substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science. The presence of both bromine and fluorine allows for versatile chemical modifications and enhances the compound’s reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICGPXPXTSZXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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